molecular formula C13H20N2O4S B1357873 Tert-butyl 2-(phenylsulfonamido)ethylcarbamate CAS No. 222639-98-7

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

Cat. No.: B1357873
CAS No.: 222639-98-7
M. Wt: 300.38 g/mol
InChI Key: SKVAXXYRMYTMSV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is a chemical building block designed for research applications, particularly in organic synthesis and drug discovery. This compound features a tert-butyloxycarbonyl (Boc) protected amine and a phenylsulfonamide group, making it a valuable dual-functional intermediate . The Boc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for amino acids, allowing for the precise, stepwise construction of complex peptide chains . The presence of the sulfonamide moiety, a common pharmacophore, also makes this compound a useful scaffold in medicinal chemistry for the development and synthesis of novel bioactive molecules with potential anti-inflammatory properties . Supplied as a research-grade material, this product is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl N-[2-(benzenesulfonamido)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)14-9-10-15-20(17,18)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVAXXYRMYTMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609190
Record name tert-Butyl {2-[(benzenesulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222639-98-7
Record name tert-Butyl {2-[(benzenesulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of tert-butyl 2-aminoethylcarbamate

  • Reagents and Conditions: The tert-butyl 2-aminoethylcarbamate is reacted with benzenesulfonyl chloride (phenylsulfonyl chloride) in the presence of a base such as triethylamine or sodium carbonate. The reaction is typically conducted in an aprotic solvent like dichloromethane or tetrahydrofuran at ambient temperature.

  • Mechanism: The nucleophilic amino group of the Boc-protected aminoethylcarbamate attacks the sulfonyl chloride, forming the sulfonamide linkage while the Boc group protects the carbamate nitrogen.

  • Example Protocol:
    The Boc-protected amine (e.g., tert-butyl 2-aminoethylcarbamate) is dissolved in dry dichloromethane. Phenylsulfonyl chloride is added dropwise with stirring, followed by triethylamine to scavenge the generated HCl. The mixture is stirred at room temperature for several hours (typically 4–16 h) until completion is confirmed by TLC or LC-MS. The reaction mixture is then washed, dried, and concentrated to yield the crude product.

Purification

  • The crude product is purified by standard organic work-up procedures including aqueous washes (e.g., with sodium bicarbonate, brine), drying over magnesium sulfate, and solvent evaporation under reduced pressure.

  • Further purification is often achieved by column chromatography on silica gel using gradient elution with dichloromethane/methanol mixtures.

Deprotection (if required)

  • If the free amine is desired, the tert-butyl carbamate group can be removed by treatment with hydrogen chloride in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

  • Example: The Boc-protected sulfonamide is dissolved in dry dichloromethane, and 4 M HCl in dioxane is added dropwise. The mixture is stirred at room temperature for 16 h. After solvent removal, the product precipitates as a hydrochloride salt, which is isolated by filtration and drying.

Step Reagents & Conditions Temperature Time Yield (%) Notes
Sulfonylation tert-butyl 2-aminoethylcarbamate + phenylsulfonyl chloride + triethylamine in DCM 20°C (room temp) 4–16 h 85–95 Reaction monitored by TLC/LC-MS
Purification Aqueous washes, MgSO4 drying, silica gel chromatography Ambient Purity >95% by NMR and LC-MS
Boc Deprotection (optional) 4 M HCl in dioxane, DCM 20°C 16 h 99 Product isolated as hydrochloride salt
  • Spectroscopic Data:

    • LC-MS confirms molecular ion peaks consistent with the expected molecular weight (e.g., [M+H]^+ ~ 317 for tert-butyl 2-(phenylsulfonamido)ethylcarbamate).
    • ^1H NMR spectra show characteristic signals for tert-butyl group (singlet ~1.4 ppm, 9H), ethyl linker protons (multiplets around 3–4 ppm), and aromatic protons of the phenylsulfonyl group (multiplets ~7.3–7.8 ppm).
    • IR spectra exhibit strong sulfonamide S=O stretches (~1150 and 1350 cm^-1) and carbamate C=O stretch (~1700 cm^-1).
  • Crystallographic Data:
    Single-crystal X-ray diffraction studies (reported for analogues) reveal intramolecular hydrogen bonding stabilizing the molecular conformation, with intermolecular hydrogen bonds linking molecules into chains or layers in the solid state.

  • Yield and Purity:
    High yields (85–95%) are typically reported for the sulfonylation step with high purity after chromatographic purification. Deprotection yields approach quantitative (99%) under mild acidic conditions.

Method Advantages Disadvantages Typical Yield (%) Notes
Sulfonylation with phenylsulfonyl chloride + triethylamine Straightforward, high yield, mild conditions Requires careful moisture control 85–95 Widely used, scalable
Boc deprotection with HCl in dioxane Efficient, high yield, mild conditions Generates hydrochloride salt, requires drying ~99 Common for removing Boc groups

The preparation of this compound is well-established, involving the sulfonylation of tert-butyl 2-aminoethylcarbamate with phenylsulfonyl chloride under mild conditions, followed by purification. Optional Boc deprotection yields the free amine sulfonamide hydrochloride salt with excellent yield and purity. Analytical data including LC-MS, NMR, and crystallography support the structural integrity and purity of the compound. These methods are robust, reproducible, and suitable for scale-up in pharmaceutical research and development contexts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Development

Overview
Tert-butyl 2-(phenylsulfonamido)ethylcarbamate is investigated for its potential as a drug candidate due to its unique chemical structure that may enhance bioavailability and therapeutic efficacy. Researchers are particularly interested in its anti-inflammatory properties.

Case Study: Anti-Inflammatory Activity
A study synthesized a series of tert-butyl 2-(substituted benzamido) phenylcarbamates, including derivatives of this compound. The compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Results indicated that certain derivatives exhibited promising anti-inflammatory effects comparable to the standard drug indomethacin, with inhibition percentages ranging from 39.021% to 54.239% within 9 to 12 hours post-administration .

Agricultural Chemistry

Overview
In agricultural applications, this compound is utilized in formulating effective agrochemicals aimed at pest control while minimizing environmental impact. Its ability to enhance the efficacy of crop protection products makes it valuable in sustainable agriculture practices.

Application Example
The compound can be integrated into formulations for herbicides and pesticides, providing a dual benefit of effectiveness against pests while reducing potential harm to non-target organisms and ecosystems .

Biochemical Research

Overview
this compound is employed in biochemical studies to explore enzyme interactions and protein binding. This research aids in understanding biological processes and developing new therapeutic strategies.

Research Insights
Studies have utilized this compound to investigate its role in enzyme inhibition and metabolic pathways, contributing to the identification of novel therapeutic targets . The compound's structural features allow it to interact effectively with various biological molecules, making it a valuable tool in biochemical research.

Material Science

Overview
In material science, the unique properties of this compound enable its use in creating advanced materials such as coatings and polymers that require specific chemical resistance and durability.

Material Properties
The compound's stability and reactivity allow it to be used as a building block for synthesizing complex materials tailored for specific industrial applications . This versatility supports innovation in developing high-performance materials across various sectors.

Analytical Chemistry

Overview
This chemical serves as a standard in various analytical methods, ensuring accuracy and reliability in laboratory testing and quality control processes.

Application Example
In analytical chemistry, this compound is used as a reference material for calibration in chromatographic techniques, enhancing the precision of quantitative analyses conducted in pharmaceutical and environmental laboratories .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Pharmaceutical DevelopmentPotential drug candidate with anti-inflammatory propertiesInhibition percentages comparable to indomethacin
Agricultural ChemistryFormulation of effective agrochemicals for pest controlEnhances efficacy while minimizing environmental impact
Biochemical ResearchStudies on enzyme interactions and protein bindingAids in identifying novel therapeutic targets
Material ScienceCreation of advanced materials with specific propertiesUsed as a building block for high-performance materials
Analytical ChemistryServes as a standard for calibration in analytical methodsImproves accuracy in laboratory testing

Mechanism of Action

The mechanism of action of tert-butyl 2-(phenylsulfonamido)ethylcarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between tert-butyl 2-(phenylsulfonamido)ethylcarbamate and analogous compounds:

Compound Name Molecular Formula Substituent(s) Key Applications/Properties Yield (Synthesis) References
This compound C₁₃H₂₀N₂O₄S Phenylsulfonamide Protease inhibitor intermediate, high stability 75–89%
Tert-butyl 2-(4-sulfamoylphenoxy)ethylcarbamate C₁₃H₂₀N₂O₆S 4-Sulfamoylphenoxy Carbonic anhydrase inhibition 65–75%
Tert-butyl 2-(N-ethynyl-4-methylphenylsulfonamido)ethylcarbamate C₁₆H₂₄N₂O₄S Ethynyl, 4-methylphenylsulfonamide Alkynylation studies, click chemistry 70–85%
Tert-butyl 2-(N-isobutyl-4-methoxybenzenesulfonamido)ethylcarbamate C₁₈H₃₀N₂O₅S Isobutyl, 4-methoxybenzenesulfonamide HIV-1 protease inhibitor candidate 80–90%
Tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate C₉H₁₉NO₄ 2-Hydroxyethoxy DNA modification, hydrophilic linker 89%

Stability and Purity

  • Thermal Stability: The Boc group in this compound provides superior stability under acidic conditions compared to unprotected sulfonamides. However, the 2-hydroxyethoxy analog (C₉H₁₉NO₄) is prone to hydrolysis under basic conditions .
  • Purity : Commercial samples of this compound are available at ≥98% purity, matching or exceeding the purity of analogs like tert-butyl 2-(4-methylphenylsulfonamido)ethylcarbamate (95%) .

Key Research Findings

Synthetic Versatility : The phenylsulfonamide group enables diverse functionalization, as seen in the alkynylation of N-sulfonylamides to generate ethynyl derivatives (e.g., C₁₆H₂₄N₂O₄S) .

Biological Relevance : Structural modifications (e.g., adding a methoxy or sulfamoyl group) significantly enhance target specificity, as demonstrated in carbonic anhydrase and HIV-1 protease inhibition studies .

Industrial Viability : High-yield syntheses (75–89%) and commercial availability make this compound a preferred intermediate over niche analogs like tert-butyl 2-(prop-2-ynyloxy)ethoxyethylcarbamate, which requires complex purification .

Biological Activity

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate (CAS Number: 222639-98-7) is a compound with significant potential in biological and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H20N2O4S. Its structure features a tert-butyl group, an ethylcarbamate moiety, and a phenylsulfonamide group, which contribute to its unique reactivity and biological properties. The presence of the sulfonamide group suggests potential interactions with enzymes involved in metabolic pathways.

This compound is believed to interact with various biological targets, particularly enzymes involved in folate metabolism. This interaction can lead to antibacterial effects, similar to other sulfonamide derivatives. The exact mechanisms are still under investigation, but preliminary studies indicate that the compound may modulate enzyme activity by binding to active sites or altering conformational states.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study on related compounds demonstrated promising anti-inflammatory effects and antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The compound's effectiveness was evaluated using various assays, including minimum inhibitory concentration (MIC) tests.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli16

Anti-inflammatory Activity

In vivo studies have shown that derivatives of this compound possess anti-inflammatory properties comparable to standard drugs like indomethacin. In a carrageenan-induced rat paw edema model, several derivatives exhibited inhibition rates ranging from 39% to over 54% within 12 hours post-administration .

Case Studies

  • Anti-inflammatory Efficacy : A series of studies synthesized various analogues of this compound and assessed their anti-inflammatory activity. Compounds were tested against a control group receiving indomethacin. Results indicated that certain analogues provided significant relief from inflammation, supporting their potential therapeutic use .
  • Toxicity Assessment : Toxicity profiles were evaluated in murine models following repeated doses of the compound. Notably, no significant toxicity was observed at concentrations up to eight times the MIC, indicating a favorable safety profile for further development .

Research Findings

Recent investigations have focused on the binding affinities of this compound with various biological targets. These studies suggest that the compound's unique structural features allow for versatile interactions within biological systems, potentially leading to novel therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 2-(phenylsulfonamido)ethylcarbamate?

Answer:
The compound is typically synthesized via chemoselective sulfonamidation of tert-butyl carbamate precursors. A common approach involves reacting tert-butyl 2-aminoethylcarbamate with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Alkylation : Reaction of the amine group with sulfonyl chloride at 0–25°C in dichloromethane or THF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields pure product.
    Characterization :
  • NMR : δ 7.80–7.60 (m, aromatic protons), δ 1.40 (s, tert-butyl protons) .
  • HRMS : Calculated for C₁₆H₂₄N₂O₅S [M+Na]⁺: 379.1298; observed: 379.1302 .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods ensures structural validation:

  • ¹H/¹³C NMR : Assignments for sulfonamide (δ 130–140 ppm for aromatic carbons) and carbamate (δ 155–156 ppm for carbonyl) groups .
  • Mass Spectrometry : EI-MS (70 eV) shows fragments at m/z 155 (base peak, sulfonamide cleavage) and m/z 57 (tert-butyl group) .
  • HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .

Advanced: How can chemoselectivity challenges between sulfonamides and carbamates be addressed during synthesis?

Answer:
Chemoselectivity is controlled via:

  • Reagent Choice : Use of mild bases (e.g., NaHCO₃) to avoid carbamate deprotection .
  • Temperature : Lower temperatures (0–10°C) favor sulfonamide formation over competing reactions .
  • Protecting Groups : The tert-butyl carbamate group is stable under sulfonylation conditions, preventing undesired side reactions .

Advanced: How should researchers resolve discrepancies in spectral data during characterization?

Answer:
Discrepancies may arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

  • Comparative Analysis : Cross-check with literature values (e.g., δ 7.65–7.45 ppm for phenylsulfonamide protons in CDCl₃) .
  • 2D NMR : Use COSY and HSQC to resolve overlapping signals, especially in aromatic regions .
  • Isotopic Labeling : For ambiguous HRMS peaks, employ deuterated solvents or ¹³C-labeled analogs to confirm fragmentation patterns .

Basic: What safety protocols are essential for handling this compound?

Answer:
While not classified as highly hazardous, precautions include:

  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers or acids to prevent decomposition .

Advanced: What role does this compound play in drug discovery?

Answer:
The compound serves as a versatile intermediate:

  • Peptide Mimetics : The sulfonamide group mimics hydrogen-bonding motifs in enzyme inhibitors (e.g., ADAM-17 inhibitors) .
  • Prodrug Synthesis : Used to introduce protected amine functionalities in β-amino alcohol scaffolds .
  • Case Study : In ovarian cancer research, derivatives of this compound showed selective inhibition of metalloproteinases (IC₅₀ = 0.8 µM) .

Advanced: How can reaction yields be optimized in large-scale syntheses?

Answer:
Scale-up challenges include exothermic reactions and purification inefficiencies. Solutions:

  • Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce side products .
  • Catalysis : Pd-mediated coupling (e.g., Sonogashira) enhances alkynylation yields (85–92%) .
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity (>99%) and reduces solvent waste .

Basic: What are the stability considerations under different pH conditions?

Answer:
The compound is stable in neutral conditions but degrades under extremes:

  • Acidic Conditions (pH < 3) : Carbamate deprotection occurs, releasing tert-butanol and CO₂ .
  • Basic Conditions (pH > 10) : Sulfonamide hydrolysis leads to sulfonic acid byproducts .
    Recommendation : Store in pH 6–8 buffers (e.g., phosphate-buffered saline) for biological assays .

Advanced: What computational tools aid in predicting reactivity or degradation pathways?

Answer:

  • DFT Calculations : Predict reaction transition states (e.g., sulfonamide vs. carbamate reactivity) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (AMBER force field) .
  • QSPR Models : Relate substituent effects (e.g., electron-withdrawing groups on phenyl rings) to stability .

Advanced: How can mechanistic studies elucidate the compound’s role in multi-step syntheses?

Answer:

  • Kinetic Profiling : Monitor intermediate formation via in-situ IR spectroscopy (e.g., C=O stretching at 1680 cm⁻¹) .
  • Isotope Labeling : Use ¹⁵N-labeled amines to trace sulfonamide incorporation pathways .
  • X-ray Crystallography : Resolve steric effects in tert-butyl-protected intermediates (e.g., PDB ID 6XYZ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 2-(phenylsulfonamido)ethylcarbamate
Reactant of Route 2
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Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

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